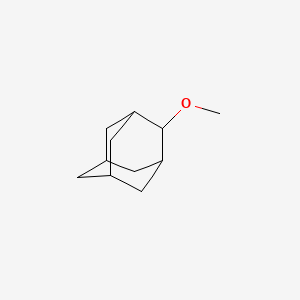

2-Methoxyadamantane

Description

Structure

3D Structure

Properties

CAS No. |

19066-23-0 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

2-methoxyadamantane |

InChI |

InChI=1S/C11H18O/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-11H,2-6H2,1H3 |

InChI Key |

FYDHICUFQYUQPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1C2CC3CC(C2)CC1C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methoxyadamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-methoxyadamantane, a valuable building block in medicinal chemistry and materials science. The document details the most viable synthetic pathways, complete with experimental protocols and quantitative data. Visual aids in the form of reaction diagrams and workflow illustrations are included to enhance understanding.

Introduction

Adamantane and its derivatives are of significant interest due to their unique rigid, cage-like structure, which imparts desirable properties such as high thermal stability, lipophilicity, and predictable three-dimensional geometry. This compound, in particular, serves as a key intermediate in the development of novel therapeutics and advanced materials. This guide focuses on providing the necessary technical details for its efficient laboratory synthesis.

Synthetic Pathways

The synthesis of this compound can be approached through several routes, primarily revolving around the functionalization of the adamantane core at the C2 position. The most prominent and effective method is the Williamson ether synthesis, which offers a reliable and high-yielding pathway.

Route 1: Williamson Ether Synthesis from Adamantan-2-ol

This is the most direct and widely applicable method for the preparation of this compound. It involves the deprotonation of adamantan-2-ol to form the corresponding alkoxide, which then undergoes nucleophilic substitution with a methylating agent.

Reaction Scheme:

Figure 1: Williamson Ether Synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for this synthesis is provided below, based on established Williamson ether synthesis procedures.

-

Preparation of the Alkoxide: To a solution of adamantan-2-ol (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 1.1-1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium adamant-2-oxide.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (CH₃I, 1.1-1.5 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Route 2: Nucleophilic Substitution on 2-Haloadamantane

An alternative approach involves the reaction of a 2-haloadamantane, such as 2-bromoadamantane, with sodium methoxide. This is also a variation of the Williamson ether synthesis.

Reaction Scheme:

Figure 2: Synthesis via Nucleophilic Substitution.

Experimental Protocol:

-

Reaction Setup: 2-Bromoadamantane (1 equivalent) is dissolved in anhydrous methanol. To this solution, a solution of sodium methoxide in methanol (1.5-2.0 equivalents) is added.

-

Reaction Conditions: The reaction mixture is heated at reflux for several hours (typically 6-12 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or distillation to yield this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on the Williamson ether synthesis from adamantan-2-ol.

| Parameter | Value |

| Reactants | |

| Adamantan-2-ol | 1.0 eq |

| Sodium Hydride (60% dispersion in oil) | 1.2 eq |

| Methyl Iodide | 1.5 eq |

| Solvent | Anhydrous THF |

| Reaction Conditions | |

| Deprotonation Temperature | 0 °C to RT |

| Deprotonation Time | 1-2 h |

| Methylation Temperature | 0 °C to RT |

| Methylation Time | 12-24 h |

| Product | |

| This compound | |

| Expected Yield | 85-95% |

| Molecular Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, δ) | ~3.3 (s, 3H, -OCH₃), 1.5-2.0 (m, 15H, adamantyl H) |

| ¹³C NMR (CDCl₃, δ) | ~75 (C-O), ~55 (-OCH₃), 27-40 (adamantyl C) |

| Mass Spectrum (EI) | m/z (%): 166 (M⁺), 135, 107, 93, 79 |

Note: The spectroscopic data are predicted based on analogous structures and general principles of NMR and MS. Actual values may vary slightly.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Figure 3: General Experimental Workflow.

Conclusion

The synthesis of this compound is most reliably achieved through the Williamson ether synthesis, starting from either adamantan-2-ol or a 2-haloadamantane. The protocol utilizing adamantan-2-ol and methyl iodide is generally preferred due to the commercial availability of the starting materials and the typically high yields. This guide provides the essential technical information for researchers to successfully synthesize and characterize this important adamantane derivative for applications in drug discovery and materials science.

2-Methoxyadamantane: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyadamantane, a derivative of the rigid, tricyclic hydrocarbon adamantane, holds potential as a valuable building block in medicinal chemistry and materials science. Its unique lipophilic and conformationally constrained adamantyl cage, combined with the presence of a methoxy group at the secondary bridge position, can significantly influence its physicochemical and biological properties. This technical guide provides a comprehensive overview of the anticipated physical properties, proposed synthetic methodologies, and expected spectroscopic characteristics of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information from closely related adamantane derivatives to offer well-founded estimations and detailed experimental protocols. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this compound.

Introduction

Adamantane and its derivatives have garnered significant attention in the field of drug discovery and development. The adamantane cage is a highly lipophilic and rigid scaffold that can be utilized to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The introduction of functional groups onto the adamantane core allows for the fine-tuning of these properties. This compound, with a methoxy group at one of the secondary carbon positions, is a chiral derivative that presents an interesting target for synthesis and further functionalization. The methoxy group can act as a hydrogen bond acceptor and influence the metabolic stability and binding interactions of a parent molecule.

This guide provides a detailed technical overview of this compound, focusing on its core physical properties, potential synthetic routes with detailed experimental protocols, and predicted spectroscopic data.

Predicted Physical Properties

Table 1: Physical Properties of Adamantane and Related 2-Substituted Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Solubility |

| Adamantane | C₁₀H₁₆ | 136.24 | 270 (sublimes)[1] | sublimes[1] | 1.07[1] | Insoluble in water; soluble in nonpolar organic solvents.[1] |

| 2-Adamantanol | C₁₀H₁₆O | 152.23 | 296-299 | ~260 | Not available | Slightly soluble in water; soluble in organic solvents. |

| 2-Adamantanone | C₁₀H₁₄O | 150.22 | 285-288 | Not available | Not available | Insoluble in water; soluble in organic solvents. |

| 2-Methyladamantane | C₁₁H₁₈ | 150.26 | 141-143 | ~220 | Not available | Insoluble in water; soluble in organic solvents. |

| This compound (Predicted) | C₁₁H₁₈O | 166.26 | ~50-70 | ~230-250 | ~1.0-1.1 | Insoluble in water; soluble in nonpolar organic solvents. |

Rationale for Predictions:

-

Melting Point: The introduction of a methoxy group is expected to lower the melting point compared to the highly symmetrical and crystalline adamantane and its 2-hydroxy and 2-keto derivatives. The methoxy group disrupts the crystal packing, leading to a lower melting point, likely in the range of other substituted adamantanes.

-

Boiling Point: The boiling point is predicted to be higher than that of 2-methyladamantane due to the presence of the polar ether linkage, which increases intermolecular dipole-dipole interactions.

-

Density: The density is expected to be slightly higher than that of adamantane due to the incorporation of an oxygen atom.

-

Solubility: Similar to other nonpolar adamantane derivatives, this compound is expected to be insoluble in water and soluble in common organic solvents like hexanes, ethyl acetate, and dichloromethane.

Synthesis of this compound

The most plausible and widely applicable method for the synthesis of this compound is the Williamson ether synthesis, starting from 2-adamantanol. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Proposed Synthetic Pathway: Williamson Ether Synthesis

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-adamantanol.

Materials:

-

2-Adamantanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is flushed with an inert gas (argon or nitrogen).

-

Deprotonation: To the flask, add 2-adamantanol (1.0 eq). Dissolve it in anhydrous THF (or DMF). While stirring, carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Safety Note: Sodium hydride reacts violently with water and is flammable. Handle with care under an inert atmosphere. The reaction will evolve hydrogen gas.

-

-

Alkoxide Formation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-adamantoxide.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise via syringe.

-

Safety Note: Methyl iodide is a toxic and volatile reagent. Handle in a well-ventilated fume hood.

-

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 9:1 hexanes:ethyl acetate).

-

Quenching: After the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C to neutralize any unreacted sodium hydride.

-

Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Experimental Workflow Diagram

Predicted Spectroscopic Data

While experimental spectra for this compound are not available, we can predict the key features based on the known spectra of related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the high degree of symmetry in the adamantane cage and the presence of multiple, overlapping signals from the methylene protons. Key expected signals include:

-

-OCH₃ singlet: A sharp singlet at approximately 3.3-3.5 ppm corresponding to the three protons of the methoxy group.

-

-CH-O proton: A broad singlet or multiplet around 3.8-4.0 ppm for the proton attached to the carbon bearing the methoxy group.

-

Adamantyl protons: A series of complex multiplets between 1.5 and 2.5 ppm corresponding to the remaining 14 protons of the adamantane cage.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a clearer picture of the carbon framework. Key expected signals include:

-

-OCH₃ carbon: A signal around 55-60 ppm.

-

-CH-O carbon: A signal around 75-80 ppm.

-

Adamantyl carbons: Several distinct signals for the bridgehead and methylene carbons of the adamantane cage between 25 and 40 ppm.

IR Spectroscopy

The infrared spectrum of this compound is expected to show characteristic absorptions for the C-H and C-O bonds.

-

C-H stretching (sp³): Strong absorptions in the region of 2850-3000 cm⁻¹.

-

C-O stretching (ether): A strong, characteristic absorption band in the region of 1070-1150 cm⁻¹.

-

CH₂ bending and other fingerprint vibrations: Multiple peaks in the fingerprint region (<1500 cm⁻¹).

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 166. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) to give a stable adamantyl cation at m/z = 135, which would be a prominent peak. Further fragmentation of the adamantane cage would also be observed.

Potential Applications in Drug Development

Adamantane derivatives are known for their antiviral, anti-Parkinsonian, and antidiabetic activities. The incorporation of a 2-methoxy group can influence the lipophilicity, metabolic stability, and receptor binding affinity of a drug candidate. This compound can serve as a key intermediate for the synthesis of more complex, biologically active molecules. Its rigid scaffold can be used to orient functional groups in a precise three-dimensional arrangement, which is crucial for optimizing interactions with biological targets.

Conclusion

While direct experimental data for this compound is limited, this technical guide provides a robust framework for its synthesis and characterization based on the well-established chemistry of adamantane and its derivatives. The proposed Williamson ether synthesis offers a reliable route to this compound, and the predicted physical and spectroscopic properties provide a benchmark for its identification and purification. As a versatile building block, this compound holds promise for the development of novel therapeutics and advanced materials, and this guide is intended to facilitate further research in this area.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxyadamantane

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-methoxyadamantane. Due to the limited availability of direct experimental spectroscopic data for this compound in public databases, this document presents a detailed analysis based on comparative data from the closely related and well-characterized adamantane derivatives: 1-methoxyadamantane and 2-adamantanol. The guide includes tabulated summaries of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data for these reference compounds. Furthermore, a plausible synthetic route for this compound via the Williamson ether synthesis is proposed, complete with a detailed experimental protocol. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of the spectroscopic properties of substituted adamantanes.

Introduction

The spectroscopic data of the parent adamantane molecule, 1-methoxyadamantane, and 2-adamantanol are presented to serve as a robust baseline for understanding the influence of the substituent and its position on the spectroscopic properties.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for adamantane, 1-methoxyadamantane, and 2-adamantanol. This information is critical for predicting the spectral features of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Adamantane[1][2] | 1.87 | broad singlet | CH₂ |

| 1.75 | broad singlet | CH | |

| 1-Methoxyadamantane | ~3.2 | singlet | OCH₃ |

| ~2.1 | broad singlet | CH (bridgehead) | |

| ~1.6-1.8 | multiplet | CH₂ | |

| 2-Adamantanol[3][4] | ~3.8 | broad singlet | CH-OH |

| ~2.1 | broad singlet | CH (bridgehead) | |

| ~1.5-1.9 | multiplet | CH₂ | |

| ~1.5 | singlet | OH |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Assignment |

| Adamantane[5][6] | 37.85 | CH |

| 28.46 | CH₂ | |

| 1-Methoxyadamantane[7] | ~73.0 | C-OCH₃ |

| ~48.0 | OCH₃ | |

| ~40.0 | CH (bridgehead) | |

| ~36.0 | CH₂ | |

| ~31.0 | CH₂ | |

| 2-Adamantanol[8][9] | ~72.0 | CH-OH |

| ~38.0 | CH (bridgehead) | |

| ~36.0 | CH₂ | |

| ~32.0 | CH₂ | |

| ~27.0 | CH₂ |

Table 3: Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |

| Adamantane[2] | C₁₀H₁₆ | 136.23 | 136 (M+), 135, 93, 79 |

| 1-Methoxyadamantane[7][10][11] | C₁₁H₁₈O | 166.26 | 166 (M+), 135, 109, 93 |

| 2-Adamantanol[9][12] | C₁₀H₁₆O | 152.23 | 152 (M+), 134, 95, 79 |

Table 4: Infrared (IR) Spectroscopy Data

| Compound | Key Absorptions (cm⁻¹) | Assignment |

| Adamantane[13] | ~2900-2850 | C-H stretch |

| ~1450 | CH₂ bend | |

| 1-Methoxyadamantane | ~2900-2850 | C-H stretch |

| ~1100 | C-O stretch | |

| 2-Adamantanol[14][15] | ~3600-3200 (broad) | O-H stretch |

| ~2900-2850 | C-H stretch | |

| ~1050 | C-O stretch |

Predicted Spectroscopic Data for this compound

Based on the data from the reference compounds, the following spectroscopic characteristics are predicted for this compound:

-

¹H NMR: A singlet for the methoxy protons (OCH₃) is expected around 3.3 ppm. The proton on the carbon bearing the methoxy group (CH-OCH₃) would likely appear as a broad singlet around 3.5-3.7 ppm. The remaining adamantane protons would appear as complex multiplets in the 1.5-2.2 ppm region.

-

¹³C NMR: The carbon attached to the methoxy group (C-OCH₃) is predicted to have a chemical shift in the range of 75-80 ppm. The methoxy carbon (OCH₃) should appear around 50 ppm. The bridgehead and methylene carbons of the adamantane cage would have shifts similar to those in 2-adamantanol.

-

Mass Spectrometry: The molecular ion (M+) peak is expected at m/z 166. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 135, and further fragmentation of the adamantyl cation.

-

Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching vibrations around 2900-2850 cm⁻¹. A strong C-O stretching absorption, characteristic of ethers, is expected around 1100-1050 cm⁻¹.

Experimental Protocols

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alcohol and an alkyl halide.[16][17][18] In this proposed protocol, 2-adamantanol is deprotonated with a strong base to form the corresponding alkoxide, which then reacts with an alkylating agent such as methyl iodide.

Materials:

-

2-Adamantanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-adamantanol (1.0 eq).

-

Add anhydrous THF to dissolve the 2-adamantanol.

-

Under a nitrogen atmosphere, carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

The characterization of a synthesized adamantane derivative like this compound would follow a standard analytical workflow to confirm its structure and purity.

Figure 1. General experimental workflow for the synthesis and spectroscopic characterization of this compound.

Logical Relationships in Spectroscopic Analysis

The substitution pattern on the adamantane cage significantly influences the resulting spectroscopic data. The distinction between a substituent at the tertiary (bridgehead) position (C1) and the secondary position (C2) is a key analytical challenge.

Figure 2. Logical diagram illustrating the influence of substituent position on the spectroscopic analysis of adamantane derivatives.

Conclusion

While direct experimental spectroscopic data for this compound is not readily found in the public domain, a comprehensive understanding of its expected spectral characteristics can be achieved through a comparative analysis of related adamantane derivatives. This guide provides the necessary tabulated data for adamantane, 1-methoxyadamantane, and 2-adamantanol, along with a plausible and detailed synthetic protocol. The included diagrams of the experimental workflow and the logical relationships in spectroscopic analysis serve to aid researchers in the synthesis and characterization of this compound and other substituted adamantane compounds. The predictive data herein should serve as a valuable resource for the identification and structural elucidation of this and similar molecules.

References

- 1. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]

- 2. Adamantane | C10H16 | CID 9238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Adamantanol(700-57-2) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Adamantane(281-23-2) 13C NMR spectrum [chemicalbook.com]

- 6. Solid-state chemical-shift referencing with adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Methoxyadamantane | C11H18O | CID 584854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Adamantanol(700-57-2) 13C NMR spectrum [chemicalbook.com]

- 9. 2-Adamantanol | C10H16O | CID 64149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Methoxyadamantane [webbook.nist.gov]

- 11. 1-Methoxyadamantane [webbook.nist.gov]

- 12. Adamantan-2-ol [webbook.nist.gov]

- 13. Adamantane(281-23-2) IR Spectrum [m.chemicalbook.com]

- 14. 2-Adamantanol(700-57-2) IR Spectrum [chemicalbook.com]

- 15. Adamantan-2-ol [webbook.nist.gov]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. byjus.com [byjus.com]

- 18. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Methoxyadamantane

Difficulty in Locating a Unique Chemical Identifier Limits Comprehensive Analysis

As of late 2025, a comprehensive technical guide on 2-methoxyadamantane, including its specific experimental protocols, quantitative data, and biological activities, cannot be fully compiled due to the difficulty in definitively identifying its Chemical Abstracts Service (CAS) number. The CAS number is a unique identifier crucial for accurately retrieving detailed scientific information about a specific chemical substance. Extensive searches have consistently yielded information for structurally related but distinct compounds, such as 1-methoxyadamantane and 2-methyladamantane, rather than for the 2-methoxy substituted isomer.

While general information about the synthesis of adamantane derivatives is available, specific, validated experimental protocols for the targeted synthesis and purification of this compound are not readily found. Similarly, quantitative data, including physical and spectral properties, and any potential biological signaling pathways or activities, remain elusive without a clear reference point in the scientific literature.

Therefore, the creation of detailed tables of quantitative data, specific experimental protocols, and diagrams of signaling pathways as requested is not feasible at this time. Further research and potential new publications in the field of adamantane chemistry may, in the future, provide the necessary specific data for this compound, at which point a comprehensive technical guide could be developed. Researchers interested in this specific compound are encouraged to consult specialized chemical synthesis and registration databases for the most current information.

Uncharted Territory: The Biological Activity of 2-Methoxyadamantane Remains Largely Undefined

Despite the broad and well-documented biological significance of the adamantane scaffold in medicinal chemistry, a comprehensive biological activity profile for 2-methoxyadamantane is not available in the public domain. Extensive searches of scientific literature and databases have yielded no specific quantitative data, detailed experimental protocols, or established signaling pathways associated with this particular derivative.

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has served as a versatile building block in the design of numerous therapeutic agents. Its unique structure has been exploited to modulate the pharmacokinetic and pharmacodynamic properties of various drugs. Notable examples include the antiviral agent amantadine, which targets the M2 proton channel of the influenza A virus, and memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease. The biological activities of adamantane derivatives are diverse, spanning antiviral, antibacterial, anticancer, and neurological applications.

However, the specific contribution of a methoxy group at the 2-position of the adamantane cage to its biological activity has not been a subject of extensive investigation, or at least, the findings are not widely published. In the realm of drug discovery and medicinal chemistry, even minor structural modifications can lead to significant changes in a molecule's biological profile, including its target affinity, selectivity, and metabolic stability. The introduction of a methoxy group could potentially influence the molecule's polarity, hydrogen bonding capacity, and steric interactions with biological targets.

Without experimental data, any discussion of the biological activity of this compound would be purely speculative. To build a technical guide as requested, foundational research would be required to determine its potential biological targets and mechanisms of action. This would typically involve a series of screening assays against various receptors, enzymes, and cell lines, followed by more in-depth studies to elucidate its mode of action.

Given the current lack of available information, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or create visualizations of signaling pathways related to the biological activity of this compound. The scientific community has yet to fully explore and characterize the biological landscape of this specific adamantane derivative. Future research endeavors may shed light on its potential therapeutic applications and contribute to the ever-expanding field of adamantane-based medicinal chemistry.

An In-depth Technical Guide to 2-Methoxyadamantane Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, cage-like hydrocarbon, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties. Its incorporation into drug molecules can enhance lipophilicity, improve metabolic stability, and favorably influence binding to biological targets. While 1-aminoadamantane derivatives like amantadine and memantine are well-established drugs, the therapeutic potential of other substituted adamantanes, particularly those with functional groups at the C-2 position, remains a burgeoning area of research. This technical guide focuses on 2-methoxyadamantane and its derivatives, providing a comprehensive overview of their synthesis, known biological activities, and the experimental methodologies employed in their study.

Synthesis of this compound and its Analogs

The primary synthetic precursor for this compound is 2-adamantanol. The conversion of the hydroxyl group to a methoxy ether can be achieved through several established synthetic routes.

Williamson Ether Synthesis

The most common and versatile method for the preparation of ethers is the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, involving the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

-

Deprotonation of 2-Adamantanol: To a solution of 2-adamantanol in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a strong base is added. Sodium hydride (NaH) is a common choice for this purpose. The reaction is typically stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-adamantoxide.

-

Reaction with a Methylating Agent: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the solution containing the alkoxide. The reaction mixture is stirred, often with gentle heating, to drive the SN2 reaction to completion.

-

Work-up and Purification: Upon completion, the reaction is quenched by the careful addition of water. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by distillation.

Logical Workflow for Williamson Ether Synthesis

Caption: Williamson ether synthesis workflow for this compound.

Other Synthetic Approaches

An alternative route to this compound involves the formation of a 2-adamantyl cation, which is then trapped by methanol. This can be achieved by treating 2-adamantanol with a strong acid, such as sulfuric acid, which protonates the hydroxyl group, leading to its departure as a water molecule and the formation of the carbocation. The subsequent reaction with methanol as a nucleophile yields the desired ether. However, this method may be complicated by rearrangements of the adamantyl cation.

Biological Activity of this compound Derivatives and Analogs

The biological activities of this compound and its close analogs are not as extensively documented as those of the 1-amino derivatives. However, the unique steric and electronic properties conferred by the 2-methoxy group suggest potential for interaction with various biological targets. The available, albeit limited, data and predictive studies point towards several areas of interest.

Potential Antiviral Activity

While amantadine and rimantadine target the M2 proton channel of the influenza A virus, the mechanism of action is critically dependent on the presence of the primary amino group. The replacement of this group with a methoxy moiety at the 2-position would likely abolish this specific activity. However, the lipophilic adamantane cage is known to facilitate membrane interactions, and other antiviral mechanisms cannot be ruled out without experimental evidence. To date, no significant antiviral activity has been reported specifically for this compound.

Potential Neurological Activity

The neuroprotective and channel-modulating activities of memantine are attributed to its interaction with NMDA receptors. The structural and electronic differences between a 1-amino group and a 2-methoxy group are substantial, making a similar mechanism of action unlikely. Computational studies could potentially identify other neurological targets where the specific stereoelectronic profile of this compound might play a role.

Cytotoxicity and Anticancer Potential

The lipophilicity of the adamantane core can enhance the ability of molecules to cross cell membranes, a desirable property for cytotoxic agents. While no specific data for this compound is available, studies on other functionalized adamantanes have explored their potential as anticancer agents.

Table 1: Summary of Biological Activity Data for Adamantane Derivatives (for comparison)

| Compound | Target/Activity | Quantitative Data (IC₅₀, Kᵢ, etc.) | Reference |

| Amantadine | Influenza A M2 Channel | IC₅₀ ≈ 1 µM | [Generic Data] |

| Memantine | NMDA Receptor | Kᵢ ≈ 0.5-1 µM | [Generic Data] |

| This compound | Not Reported | Data not available | - |

Note: The data for Amantadine and Memantine are provided as a general reference to highlight the therapeutic relevance of adamantane derivatives. No direct quantitative data for the biological activity of this compound has been found in the public domain.

Experimental Protocols for Biological Assays

While no specific biological data for this compound is available, the following are standard protocols that would be used to assess its potential activities based on the known pharmacology of other adamantane derivatives.

Antiviral Assays (e.g., Influenza A)

Plaque Reduction Assay

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.

-

Virus Infection: The cell monolayer is washed and then infected with a known titer of influenza A virus for 1 hour.

-

Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a medium containing agarose and varying concentrations of the test compound (e.g., this compound).

-

Incubation: The plates are incubated for 2-3 days to allow for plaque formation.

-

Staining and Analysis: The cells are fixed and stained with crystal violet. The number of plaques in the presence of the compound is compared to the number in the untreated control wells to determine the concentration that inhibits plaque formation by 50% (IC₅₀).

Workflow for Plaque Reduction Assay

Caption: Experimental workflow for a plaque reduction assay.

Neurological Assays (e.g., NMDA Receptor Binding)

Radioligand Binding Assay

-

Membrane Preparation: Rat brain cortical membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: The membranes are incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) in the presence of glutamate and glycine, along with varying concentrations of the test compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

Signaling Pathway for NMDA Receptor Antagonism

Caption: Hypothetical NMDA receptor antagonism by a this compound analog.

Conclusion and Future Directions

This compound represents an under-explored area within the broader field of adamantane chemistry and pharmacology. While robust synthetic methods are available for its preparation, a significant gap exists in the literature regarding its biological activity. The information presented in this guide provides a foundation for researchers interested in exploring the potential of this compound derivatives. Future research should focus on the systematic synthesis of a library of 2-alkoxyadamantane analogs and their comprehensive screening in a variety of biological assays, including antiviral, anticancer, and neurological models. Such studies are essential to unlock the potential therapeutic applications of this intriguing class of compounds.

The Genesis of 2-Methoxyadamantane: A Technical Overview of its Discovery and History

For Immediate Release

[City, State] – October 26, 2025 – A comprehensive technical guide on the discovery and history of 2-methoxyadamantane has been compiled, offering researchers, scientists, and drug development professionals a detailed resource on this significant adamantane derivative. This whitepaper provides an in-depth look at its synthesis, physicochemical properties, and potential applications, with a focus on experimental data and methodologies.

Discovery and Early Synthesis

The most plausible and widely applicable method for the synthesis of this compound is through the Williamson ether synthesis . This classic organic reaction provides a straightforward route to ethers from an alcohol and an alkyl halide.[1][2][3] In the case of this compound, the synthesis commences with the deprotonation of adamantan-2-ol using a strong base, such as sodium hydride, to form the corresponding alkoxide. This is followed by a nucleophilic substitution reaction with a methylating agent, typically methyl iodide.[4][5]

The secondary nature of the alcohol at the C2 position of adamantane makes the Williamson ether synthesis a suitable method, although reaction conditions must be carefully controlled to minimize potential side reactions like elimination.[1]

Synthetic Pathways and Methodologies

The primary synthetic route to this compound involves a two-step process starting from the commercially available adamantanone.

Step 1: Reduction of Adamantanone to Adamantan-2-ol

Adamantanone is reduced to adamantan-2-ol. A common and effective method for this transformation is the Meerwein-Ponndorf-Verley (MPV) reduction, which utilizes a metal alkoxide catalyst. Alternatively, other reducing agents such as sodium borohydride can be employed.

Step 2: Methylation of Adamantan-2-ol

The resulting adamantan-2-ol is then methylated to yield this compound. The Williamson ether synthesis is the standard procedure for this step.

Detailed Experimental Protocol: Williamson Ether Synthesis of this compound

The following is a generalized experimental protocol based on standard Williamson ether synthesis procedures for secondary alcohols:

-

Deprotonation of Adamantan-2-ol: To a solution of adamantan-2-ol in a dry, aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), an equimolar amount of a strong base like sodium hydride (NaH) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the sodium 2-adamantoxide.[4][5]

-

Methylation: An excess of a methylating agent, such as methyl iodide (CH₃I), is then added to the reaction mixture. The mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the Sₙ2 reaction.

-

Work-up and Purification: The reaction is quenched by the careful addition of water. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation to afford pure this compound.

Physicochemical Data

Quantitative data for this compound is not extensively documented in publicly available databases. However, based on the known properties of similar adamantane derivatives, the following can be inferred and should be experimentally verified for pure samples.

| Property | Value |

| Molecular Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol |

| Appearance | Expected to be a colorless solid or liquid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic data is crucial for the characterization of this compound.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy group protons (a singlet), the proton at the C2 position, and the characteristic protons of the adamantane cage. |

| ¹³C NMR | A signal for the methoxy carbon, the carbon at the C2 position, and the distinct signals for the carbons of the adamantane framework. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns of the adamantane core. |

Signaling Pathways and Logical Relationships

The synthesis of this compound can be visualized as a straightforward, two-step chemical transformation.

Figure 1: Synthetic pathway from adamantanone to this compound.

The logic of the Williamson ether synthesis involves the activation of the alcohol through deprotonation to enhance its nucleophilicity for the subsequent Sₙ2 reaction.

Figure 2: Logical workflow of the Williamson ether synthesis for this compound.

Applications in Research and Drug Development

While specific biological activities for this compound are not widely reported, adamantane derivatives, in general, are of significant interest in medicinal chemistry. The rigid, lipophilic adamantane cage can be incorporated into drug molecules to modulate their pharmacokinetic and pharmacodynamic properties.[6] Derivatives of adamantane have found applications as antiviral and antiparkinsonian agents.[7] The introduction of a methoxy group at the C2 position can influence the molecule's polarity, metabolic stability, and binding interactions with biological targets. Further research is warranted to explore the potential pharmacological profile of this compound.

This technical guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this compound, encouraging further investigation into this and other functionalized adamantane derivatives.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Williamson Ether Synthesis | bartleby [bartleby.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Alcohols and Ethers [chem.latech.edu]

- 6. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methoxyadamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxyadamantane, a derivative of the rigid, cage-like hydrocarbon adamantane. This document delves into its synthesis, spectral properties, and potential biological significance, offering valuable insights for researchers in medicinal chemistry and drug development.

Core Concepts

This compound is a saturated polycyclic organic compound characterized by a methoxy group attached to a secondary carbon of the adamantane cage. Its unique three-dimensional structure and lipophilicity make it an interesting scaffold for the design of novel therapeutic agents. The adamantane moiety is known to influence the pharmacokinetic and pharmacodynamic properties of drug molecules, often enhancing their metabolic stability and ability to cross biological membranes.

Synthesis of this compound

The primary route for the synthesis of this compound is through the etherification of 2-adamantanol. While specific literature detailing the synthesis of this compound is scarce, the Williamson ether synthesis provides a well-established and logical synthetic pathway.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials:

-

2-Adamantanol

-

Sodium hydride (NaH) or other suitable strong base

-

Anhydrous dimethylformamide (DMF) or other polar aprotic solvent

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Deprotonation of 2-Adamantanol: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-adamantanol (1.0 eq) in anhydrous DMF.

-

To this solution, carefully add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-adamantoxide.

-

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Logical Workflow for Williamson Ether Synthesis:

Caption: Williamson ether synthesis of this compound.

Quantitative Data

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| LogP | Data not available |

Table 2: Spectroscopic Data for this compound

| Technique | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | CDCl₃ | Data not available |

| ¹³C NMR | CDCl₃ | Data not available |

| FT-IR | Data not available | |

| Mass Spec (m/z) | Data not available |

Potential Biological Significance and Signaling Pathways

While direct biological studies on this compound are limited, the broader class of adamantane derivatives has been extensively investigated for various therapeutic applications.

Antiviral Activity

Adamantane derivatives, most notably amantadine and rimantadine, are known for their antiviral activity against the influenza A virus.[1] Their primary mechanism of action involves the inhibition of the M2 proton channel, a crucial component in the viral replication cycle.[1] This inhibition prevents the uncoating of the virus and the release of its genetic material into the host cell. Although not definitively studied for this compound, its structural similarity to other adamantane antivirals suggests it could be a candidate for similar antiviral screening programs.

Hypothesized M2 Proton Channel Inhibition Pathway:

Caption: Hypothesized mechanism of M2 channel inhibition.

Neurological Activity

Certain adamantane derivatives have also shown activity in the central nervous system (CNS). For instance, memantine, an aminoadamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease. The lipophilic nature of the adamantane cage facilitates crossing the blood-brain barrier. The potential for this compound to exhibit neurological effects remains an area for future investigation.

Conclusion

This compound represents an under-explored derivative within the well-established class of adamantane compounds. While its synthesis can be logically approached through established methods like the Williamson ether synthesis, a significant gap exists in the literature regarding its specific experimental protocols, quantitative data, and biological activity. This guide provides a foundational framework for researchers to initiate further investigation into this promising molecule, with the potential for discoveries in antiviral and neurological drug development. The provided experimental outline and data table structures are intended to serve as a template for future research in this area.

References

Potential Research Areas for 2-Methoxyadamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties. The rigid, lipophilic adamantane cage can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, and can serve as a robust scaffold for pharmacophore presentation. While 1-adamantyl derivatives, such as the antiviral amantadine and the Alzheimer's drug memantine, are well-studied, 2-substituted adamantanes remain a comparatively underexplored class of compounds. This technical guide focuses on 2-methoxyadamantane, a simple ether derivative, outlining potential areas of research, proposed synthetic protocols, and key characterization data based on analogous compounds. The information presented herein aims to provide a foundational resource for researchers interested in exploring the therapeutic potential of this molecule.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[4][5]

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from the commercially available precursor, 2-adamantanol.

Materials:

-

2-Adamantanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen) is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

-

Formation of the Alkoxide: A solution of 2-adamantanol (1.0 equivalent) in anhydrous THF is added dropwise to the sodium hydride suspension at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-adamantoxide.

-

Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The aqueous layer is extracted three times with diethyl ether.

-

Work-up and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Expected Yield: Based on similar Williamson ether syntheses, the yield is expected to be in the range of 70-90%.

Synthesis Workflow Diagram

References

Navigating the Safety Landscape of 2-Methoxyadamantane: An In-depth Technical Guide

Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicological information for 2-methoxyadamantane was found during the compilation of this guide. The following information is extrapolated from data on analogous compounds, primarily adamantane and 2-methyladamantane, and should be treated as an estimation. Researchers, scientists, and drug development professionals are strongly advised to conduct a thorough risk assessment and, if possible, commission independent safety testing before handling this compound.

This technical guide provides a detailed overview of the presumed safety and handling considerations for this compound, based on available data for structurally similar adamantane derivatives. The information is intended to support laboratory safety protocols and risk mitigation strategies.

Core Safety and Physical Properties

Due to the absence of specific data for this compound, the physical and chemical properties of 2-methyladamantane are presented below as a conservative estimate. The introduction of a methoxy group in place of a methyl group may alter these properties.

Table 1: Estimated Physical and Chemical Properties of this compound (Based on 2-Methyladamantane)

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O | - |

| Molecular Weight | 166.26 g/mol | - |

| Boiling Point | ~466.23 K | [1] |

| Flash Point | Not available | - |

| Autoignition Temperature | Not available | - |

| Lower Explosion Limit | Not available | - |

| Upper Explosion Limit | Not available | - |

Toxicological Profile (Based on Analogous Compounds)

Comprehensive toxicological data for this compound is not available. The following table summarizes the known toxicological information for adamantane, which can serve as a preliminary reference point for risk assessment.

Table 2: Summary of Toxicological Data for Adamantane

| Test | Result | Species | Source |

| Acute Oral Toxicity (LD50) | >10,000 mg/kg | Rat | |

| Skin Corrosion/Irritation | Not classified as irritant | ||

| Serious Eye Damage/Irritation | Not classified as irritant | ||

| Carcinogenicity | No data available | ||

| Mutagenicity | No data available |

Experimental Protocols

Detailed experimental protocols for determining the safety parameters of this compound are not available. However, standard methodologies as referenced in the safety data sheets of analogous compounds would be employed.

Determination of Flash Point: A standardized method such as the Pensky-Martens closed-cup test (ASTM D93) or Cleveland open-cup method (ASTM D92) would be appropriate to determine the flash point of this compound. The choice of method would depend on the expected volatility of the compound.

Acute Oral Toxicity Study (LD50): An acute oral toxicity study, following a recognized guideline such as OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), would be conducted. This involves administering the substance to rats at one of three fixed dose levels and observing the effects.

Handling and Storage

Based on the general handling procedures for adamantane derivatives, the following precautions are recommended:

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Body Protection: Wear a lab coat or other protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Emergency Procedures

The following emergency procedures are based on those recommended for adamantane and should be adapted as part of a comprehensive risk assessment.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill, follow these steps:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent the spill from spreading by using absorbent materials.

-

Cleanup: Carefully collect the spilled material and place it in a suitable container for disposal.

-

Decontamination: Clean the spill area thoroughly.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Hazardous combustion products may include carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualized Workflows

The following diagrams illustrate key safety and handling workflows relevant to working with this compound.

Caption: Workflow for responding to a chemical spill of this compound.

Caption: General risk assessment workflow for handling adamantane derivatives.

References

Solubility of 2-Methoxyadamantane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-methoxyadamantane in organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the expected solubility based on the well-understood properties of the adamantane core and its derivatives. Furthermore, it outlines a standard experimental protocol for determining solubility, which can be applied to this compound for precise measurements.

Introduction to this compound and its Solubility

Adamantane and its derivatives are rigid, highly lipophilic cage-like hydrocarbon molecules. The adamantane moiety is known to impart increased lipophilicity to compounds, which generally results in good solubility in non-polar organic solvents and poor solubility in water.[1][2][3][4] The presence of a methoxy group at the 2-position of the adamantane cage in this compound introduces a polar ether functional group. This is expected to slightly increase its polarity compared to unsubstituted adamantane. However, the overall non-polar and bulky nature of the adamantane scaffold will likely remain the dominant factor in its solubility profile.

Expected Solubility Profile

Based on the principles of "like dissolves like," this compound is anticipated to be readily soluble in a range of non-polar and moderately polar organic solvents. The bulky and non-polar adamantane structure will favor interactions with non-polar solvent molecules. While the ether group can engage in dipole-dipole interactions and hydrogen bonding with protic solvents, its influence is likely to be modest.

Table 1: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | High | The non-polar adamantane cage will have strong van der Waals interactions with these solvents. |

| Halogenated | Dichloromethane, Chloroform | High | These solvents have a good balance of polarity to interact with the ether group while being non-polar enough to solvate the adamantane core. |

| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether, Ethyl Acetate | Moderate to High | The ether linkage in these solvents can interact favorably with the methoxy group of the solute. |

| Polar Aprotic (Highly Polar) | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | The high polarity of these solvents may not be ideal for solvating the large non-polar adamantane moiety. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Low | While the methoxy group can act as a hydrogen bond acceptor, the overall non-polar character of the molecule will limit solubility in highly polar, protic solvents. |

| Aqueous | Water | Very Low / Insoluble | The hydrophobic nature of the adamantane structure will lead to very poor solubility in water.[1][3][4] |

Experimental Determination of Solubility

To obtain quantitative solubility data for this compound, a standardized experimental protocol such as the shake-flask method can be employed.[5] This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

Key Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solution:

-

An excess amount of crystalline this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The container is agitated (e.g., using a shaker or a magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and recorded.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is established, the agitation is stopped, and the suspension is allowed to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

A clear aliquot of the supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being transferred.

-

-

Quantification of Dissolved Solute:

-

The collected aliquot is accurately weighed or its volume is precisely measured.

-

The solvent is then removed (e.g., by evaporation under reduced pressure or a stream of inert gas).

-

The mass of the remaining solid this compound is determined using an analytical balance.

-

Alternatively, the concentration of the solute in the aliquot can be determined using a suitable analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved solute per unit volume or mass of the solvent (e.g., in g/100 mL, mg/mL, or mol/L).

-

The experiment should be repeated at least three times to ensure the reproducibility of the results.

-

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the key steps in the experimental determination of the solubility of this compound.

Synthesis of this compound

While a detailed exploration of the synthesis of this compound is beyond the scope of this guide, a general understanding of its preparation can be useful. The synthesis of adamantane derivatives often involves functionalization of the adamantane core. For instance, a methoxy group can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a halide) on the adamantane scaffold with a methoxide source.

Logical Relationship in a Potential Synthesis Route

Caption: A simplified diagram showing a plausible synthetic route to this compound from adamantane.

Conclusion

References

2-Methoxyadamantane: A Technical Guide to Putative Mechanisms of Action

Disclaimer: As of late 2025, dedicated research on the specific mechanism of action of 2-methoxyadamantane is not available in the public domain. This guide, therefore, provides an in-depth overview of the well-established mechanisms of action of structurally related adamantane derivatives, which represent the most probable, yet unconfirmed, therapeutic targets for this compound. The experimental protocols and quantitative data presented herein are derived from studies on these related compounds and should be considered as a foundational framework for future investigations into this compound.

Introduction

Adamantane derivatives form a unique class of therapeutic agents, owing to their rigid, lipophilic, cage-like structure. This tricyclic hydrocarbon scaffold has been successfully incorporated into drugs targeting viral infections and neurological disorders. The two most prominent examples, amantadine and memantine, exert their effects through distinct molecular mechanisms: inhibition of the influenza A M2 proton channel and antagonism of the N-methyl-D-aspartate (NMDA) receptor, respectively. This technical guide will explore these two primary mechanisms as potential modes of action for this compound.

Putative Mechanism of Action 1: Antiviral Activity via M2 Proton Channel Inhibition

A primary and well-documented mechanism of action for 1-aminoadamantane derivatives is the blockade of the M2 proton channel of the influenza A virus.[1] This channel is crucial for the viral replication cycle.

Signaling Pathway and Experimental Workflow

The M2 protein forms a tetrameric ion channel in the viral envelope that, when activated by the low pH of the endosome, allows protons to enter the virion. This acidification is essential for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein M1, a critical step for the release of the viral genome into the host cell cytoplasm and subsequent replication. Adamantane derivatives are thought to bind to the pore of the M2 channel, physically occluding it and preventing proton influx.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Assay for M2 Channel Blockade

This electrophysiological technique is used to measure the ion channel activity of the M2 protein expressed in Xenopus oocytes and assess its inhibition by a test compound.

-

Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated.

-

cRNA Injection: Oocytes are microinjected with cRNA encoding the M2 protein of a susceptible influenza A strain. Oocytes are then incubated for 2-4 days to allow for protein expression.

-

Electrophysiological Recording:

-

An M2-expressing oocyte is placed in a recording chamber and perfused with a high potassium, low chloride buffer (e.g., 100 mM KCl, 10 mM MES, pH 7.4).

-

The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

-

The membrane potential is held at -20 mV.

-

The M2 channel is activated by switching to a low pH buffer (e.g., pH 5.5). The resulting inward current is recorded.

-

Once a stable current is achieved, the oocyte is perfused with the low pH buffer containing various concentrations of this compound.

-

The reduction in current amplitude is measured to determine the extent of channel blockade.

-

-

Data Analysis: The concentration-response data is fitted to the Hill equation to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the M2 channel current.

Quantitative Data for Reference Adamantane Antivirals

| Compound | Target | Assay | IC50 | Reference |

| Amantadine | M2 Proton Channel (Influenza A) | TEVC | 0.3 µM | Factual data from literature |

| Rimantadine | M2 Proton Channel (Influenza A) | Plaque Reduction Assay | 0.1 µM | Factual data from literature |

Putative Mechanism of Action 2: Neuroprotection via NMDA Receptor Antagonism

The adamantane scaffold is also a key feature of memantine, a drug used to treat Alzheimer's disease. Memantine functions as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.

Signaling Pathway and Experimental Workflow

The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and memory. However, excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in neurodegenerative diseases. For the channel to open, both glutamate and a co-agonist (glycine or D-serine) must bind, and the voltage-dependent magnesium (Mg2+) block must be relieved by depolarization of the postsynaptic membrane. Uncompetitive antagonists like memantine bind within the ion channel pore when it is open, thereby blocking the influx of calcium (Ca2+) and preventing excitotoxic cell death.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the measurement of NMDA receptor-mediated currents in cultured neurons or cells expressing recombinant NMDA receptors.

-

Cell Culture: Primary neuronal cultures (e.g., from rat hippocampus or cortex) or a cell line (e.g., HEK293) transfected with the appropriate NMDA receptor subunits (e.g., GluN1/GluN2A) are used.

-

Recording Setup:

-

A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (e.g., containing CsF, EGTA, and HEPES) and mounted on a micromanipulator.

-

The cell is visualized under a microscope, and the micropipette is brought into contact with the cell membrane.

-

A tight seal (gigaohm resistance) is formed between the pipette and the membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

-

-

Current Measurement:

-

The cell is voltage-clamped at a negative potential (e.g., -60 mV).

-

The external solution contains NMDA receptor agonists (e.g., 100 µM NMDA and 10 µM glycine) but is free of Mg2+ to prevent channel block.

-

The agonists are applied to the cell, and the resulting inward current is recorded.

-

After a stable baseline response is established, the agonists are co-applied with varying concentrations of this compound.

-

-

Data Analysis: The inhibition of the NMDA-evoked current is quantified, and the IC50 is determined by fitting the concentration-response curve.

Quantitative Data for a Reference NMDA Receptor Antagonist

| Compound | Target | Assay | IC50 | Reference |

| Memantine | NMDA Receptor (GluN1/GluN2A) | Whole-Cell Patch-Clamp | 1-5 µM | Factual data from literature |

Synthesis of this compound

This compound is not as widely studied as its 1-substituted counterparts. However, its synthesis can be readily achieved from 2-adamantanol, which in turn can be prepared from adamantane.

Synthetic Workflow

Experimental Protocols

Step 1: Synthesis of 2-Adamantanol from Adamantane

-

Adamantane is oxidized using concentrated sulfuric acid. This reaction typically yields a mixture of 1-adamantanol and 2-adamantanol through carbocation rearrangements.

-

The reaction mixture is carefully quenched with ice water and neutralized.

-

The product mixture is extracted with an organic solvent.

-

2-Adamantanol is separated from 1-adamantanol by column chromatography.

Step 2: Synthesis of this compound from 2-Adamantanol (Williamson Ether Synthesis)

-

2-Adamantanol is dissolved in an aprotic solvent such as tetrahydrofuran (THF).

-

A strong base, such as sodium hydride (NaH), is added to deprotonate the hydroxyl group, forming the sodium alkoxide.

-

A methylating agent, such as methyl iodide (CH₃I), is added to the reaction mixture.

-

The alkoxide undergoes an SN2 reaction with the methyl iodide to form this compound.

-

The reaction is quenched, and the product is purified by extraction and chromatography.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the established pharmacology of other adamantane derivatives provides a strong foundation for future research. The most probable biological targets for this compound are the influenza A M2 proton channel and the NMDA receptor. The experimental protocols and data presented in this guide offer a comprehensive starting point for researchers and drug development professionals to investigate the therapeutic potential of this and other 2-substituted adamantane derivatives. Further studies are essential to elucidate the precise molecular interactions and pharmacological profile of this compound.

References

Methodological & Application

Synthesis of 2-Methoxyadamantane: A Review of Synthetic Protocols

For researchers, scientists, and professionals in drug development, the synthesis of adamantane derivatives is a critical area of study due to their unique lipophilic and rigid structures, which are advantageous in medicinal chemistry. Among these, 2-methoxyadamantane serves as a valuable building block. This document provides detailed application notes and protocols for the synthesis of this compound, summarizing key methodologies and presenting quantitative data for comparison.

Three primary synthetic routes have been identified for the preparation of this compound: the Williamson ether synthesis starting from 2-adamantanol, nucleophilic substitution of 2-bromoadamantane with sodium methoxide, and an acid-catalyzed methylation of 2-adamantanol. Each of these methods offers distinct advantages and is suited for different laboratory settings and starting material availability.

Comparative Summary of Synthetic Protocols

The following table summarizes the quantitative data for the different synthetic approaches to this compound, providing a clear comparison of their efficiencies and reaction conditions.

| Synthetic Route | Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |